molecular formula C18H13NO5 B2616461 N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 900775-88-4

N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No. B2616461
CAS RN: 900775-88-4
M. Wt: 323.304
InChI Key: SHRUUSNYXSBSRN-UHFFFAOYSA-N
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Description

“N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds often involves reactions of hydroxycoumarin with various reagents. For instance, 2-oxo-2H-chromen-6-yl 4-methoxybenzoate was synthesized by O-acetylation of 6-hydroxycoumarin with 4-methoxybenzoyl chloride in the presence of tetrahydrofuran as a solvent and triethylamine as a base .


Molecular Structure Analysis

The molecular structure of similar compounds shows a variety of bonds. For example, “N-(2-Oxo-2H-chromen-6-yl)-nicotinamide” contains 32 bonds, including 22 non-H bonds, 15 multiple bonds, 2 rotatable bonds, 3 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 aliphatic ester, 1 aromatic secondary amide, and 1 Pyridine .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve O-acylation reactions. For instance, 2-oxo-2H-chromen-7-yl 4-chlorobenzoate was synthesized through an O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in the presence of triethylamine under mild reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be quite complex. For instance, the molecule “2-oxo-2H-chromen-6-yl 4-methoxybenzoate” was found to exhibit a nematic phase, which is a type of liquid crystal phase .

Scientific Research Applications

Novel Compound Synthesis and Biological Activities

  • A study demonstrated the synthesis of chromone-pyrimidine coupled derivatives, showcasing potent antibacterial activity against various microbial strains. The research highlighted the synthesis's environmentally friendly approach and potential for developing oral drug candidates due to good ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) parameters (Tiwari et al., 2018).
  • Another investigation focused on copper(II), cobalt(II), and nickel(II) complexes with organic ligands derived from chromen and thiadiazole carboxamide, elucidating their structure and electrochemical properties. This study contributes to the understanding of metal-organic frameworks and their potential applications (Myannik et al., 2018).
  • Research into coumarin-3-carboxamides bearing the tryptamine moiety revealed significant anticholinesterase activity, offering insights into potential treatments for diseases involving cholinergic dysfunction, such as Alzheimer's disease (Ghanei-Nasab et al., 2016).

Development of Materials and Drug Discovery

  • The development of chromen-4-one derivatives as (ant)agonists for GPR55, a receptor implicated in various chronic diseases, showcases the therapeutic potential of chromen derivatives in treating inflammation, neurodegeneration, and cancer (Schoeder et al., 2019).
  • A study on aromatic polyamides with photosensitive coumarin pendent groups explored their synthesis, properties, and potential applications in materials science, particularly in light-sensitive applications (Nechifor, 2009).

Antimicrobial and Synthetic Methodologies

  • Synthesis and biological evaluation of innovative coumarin derivatives containing the thiazolidin-4-one ring highlighted their promising antimicrobial properties, indicating potential use in developing new antimicrobial agents (Ramaganesh et al., 2010).
  • Oxidant-free synthesis of 7-amino-6H-benzo[c]chromen-6-ones under green conditions presented a novel methodology for producing biologically significant compounds, emphasizing the importance of sustainable and environmentally friendly synthetic processes (Vachan et al., 2019).

properties

IUPAC Name

N-(2-oxochromen-6-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO5/c20-17-6-2-11-9-13(3-5-14(11)24-17)19-18(21)12-1-4-15-16(10-12)23-8-7-22-15/h1-6,9-10H,7-8H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHRUUSNYXSBSRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

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